6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
Description
6-Chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by:
- Core structure: A 2H-chromen-2-one (coumarin) backbone.
- Substituents:
- Chlorine at the 6-position.
- A 4-methylbenzyloxy group at the 7-position.
- A phenyl group at the 4-position.
Coumarins are studied for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The substitution pattern on the coumarin scaffold significantly influences these properties .
Properties
Molecular Formula |
C23H17ClO3 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-chloro-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-7-9-16(10-8-15)14-26-22-13-21-19(11-20(22)24)18(12-23(25)27-21)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI Key |
YHDFJDDGMMOSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 4-methylbenzyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions. A suitable solvent, such as dimethylformamide (DMF), is used to dissolve the starting materials.
Catalyst: A base catalyst, such as potassium carbonate, is added to facilitate the reaction.
Reaction: The 4-methylbenzyl alcohol is added dropwise to the solution of 6-chloro-4-phenyl-2H-chromen-2-one in DMF, and the mixture is heated to a temperature of around 80-100°C. The reaction is allowed to proceed for several hours until the desired product is formed.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylbenzyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen or other functional groups replacing the chloro group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position benzyloxy group is a critical site for modulation. Key analogs include:
Key Observations :
- Chlorination : Increasing chlorine atoms (e.g., 3,4-dichloro analogs) enhance molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
- Reactive Groups : The epoxide-containing analog (CAS 58330-12-4) offers unique reactivity for covalent binding or prodrug strategies .
Substituent Variations at the 4-Position
The 4-phenyl group is conserved in most analogs, but exceptions include:
Key Observations :
- Phenyl vs. Alkyl : The 4-phenyl group contributes to planar rigidity, favoring π-π interactions in target binding. Substitution with alkyl chains (e.g., propyl) may disrupt this but improve solubility .
Biological Activity
6-Chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one derivatives, known for their diverse biological activities. This compound features a chloro group at the 6th position, a 4-methylbenzyl ether at the 7th position, and a phenyl group at the 4th position of its chromen-2-one core. Its molecular formula is with a molecular weight of approximately 376.8 g/mol. The unique structural features of this compound contribute to its potential therapeutic applications, particularly in medicinal chemistry and pharmacology.
Initial studies suggest that this compound may act as an enzyme inhibitor , potentially disrupting specific biological pathways involved in various diseases, including cancer and inflammatory conditions. The exact mechanisms are still under investigation, but it is believed that this compound may influence cellular signaling pathways and interact with specific enzymes or receptors critical to disease processes .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anti-inflammatory Activity :
-
Anticancer Potential :
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, although further studies are necessary to elucidate its full anticancer potential .
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of similar chromen-2-one derivatives, providing insights into the potential effects of this compound:
Synthesis and Structural Variants
The synthesis of this compound typically involves the reaction of 6-chloro-4-hydroxycoumarin with 4-methylbenzyl chloride under basic conditions. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), revealing that modifications at various positions can significantly affect biological activity.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | Hydroxy group instead of methoxy group | |
| 6-Chloro-7-(4-fluorophenyl)methoxy)-4-pheny l -2H-chromen -2-one | Fluorinated phenyl group | |
| 6-Chloro-7-(3-methoxybenzyl)oxy)-4-pheny l -2H-chromen -2-one | Methyl instead of methoxy group |
These comparisons highlight how structural variations influence biological properties, emphasizing the unique profile of 6-chloro-7-[(4-methylbenzyl)oxy]-4-pheny l -2H-chromen -2-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
